

[bAla8]-Neurokinin A(4-10) vs [Lys5,MeLeu9,Nle10]-NKA(4-10) potency

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Compound of Interest

Compound Name: [bAla8]-Neurokinin A(4-10)

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A Comparative Analysis of Two Potent Neurokinin A Analogs

In the landscape of tachykinin receptor research, the development of selective and potent agonists is crucial for elucidating the physiological roles of these receptors and for the potential development of novel therapeutics. This guide provides a detailed comparison of two widely used Neurokinin A (NKA) analogs: **[bAla8]-Neurokinin A(4-10)** and [Lys5,MeLeu9,Nle10]-NKA(4-10). Both are potent agonists at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the key quantitative data regarding the potency and selectivity of **[bAla8]-Neurokinin A(4-10)** and [Lys5,MeLeu9,Nle10]-NKA(4-10) at the human NK2 and NK1 receptors. The data is compiled from studies utilizing radioligand binding assays and functional assays measuring intracellular calcium mobilization and cyclic AMP (cAMP) stimulation in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.

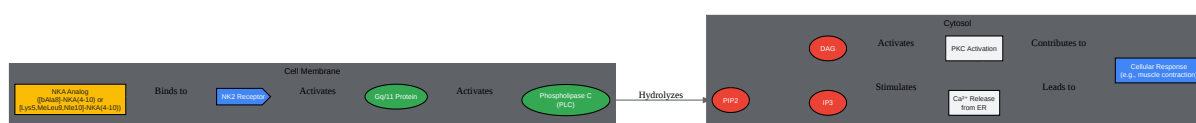
Parameter	[bAla8]-Neurokinin A(4-10)	[Lys5,MeLeu9,Nle10]-NKA(4-10)	Reference
NK2 Receptor Binding Affinity (pKi)	8.16 ± 0.08	9.21 ± 0.03	[1]
NK1 Receptor Binding Affinity (pKi)	< 6	6.38 ± 0.06	[1]
NK1/NK2 Ki Ratio (Selectivity)	> 145	674	[1]
NK2 Receptor Potency (pEC50, Ca2+ mobilization)	8.52 ± 0.09	8.91 ± 0.04	[1]
NK1 Receptor Potency (pEC50, Ca2+ mobilization)	6.19 ± 0.04	6.89 ± 0.05	[1]
NK1/NK2 EC50 Ratio (Selectivity, Ca2+ mobilization)	214	105	[1]
NK2 Receptor Potency (pEC50, cAMP stimulation)	7.42 ± 0.12	7.15 ± 0.10	[1]
NK1 Receptor Potency (pEC50, cAMP stimulation)	< 5	5.30 ± 0.10	[1]
NK1/NK2 EC50 Ratio (Selectivity, cAMP stimulation)	> 244	74	[1]
NK2 Receptor Agonist Potency (pD2)	6.91	-	
IC50 (NK2 Receptor)	-	6.1 nM	[2] [3]

Key Findings:

- Binding Affinity: [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates a significantly higher binding affinity for the NK2 receptor compared to **[bAla8]-Neurokinin A(4-10)**.^[1]
- Potency in Calcium Mobilization: Both analogs are potent agonists in stimulating intracellular calcium release via the NK2 receptor, with [Lys5,MeLeu9,Nle10]-NKA(4-10) showing slightly higher potency.^[1]
- Selectivity: In radioligand binding studies, [Lys5,MeLeu9,Nle10]-NKA(4-10) exhibits a remarkable 674-fold selectivity for the NK2 receptor over the NK1 receptor.^[1] While [bAla8]-NKA(4-10) is also highly selective, its selectivity in binding assays is greater than 145-fold.^[1] Interestingly, in functional assays measuring cAMP stimulation, [bAla8]-NKA(4-10) shows a higher selectivity ratio (>244) compared to [Lys5,MeLeu9,Nle10]-NKA(4-10) (74).^[1]

Signaling Pathways and Experimental Workflow

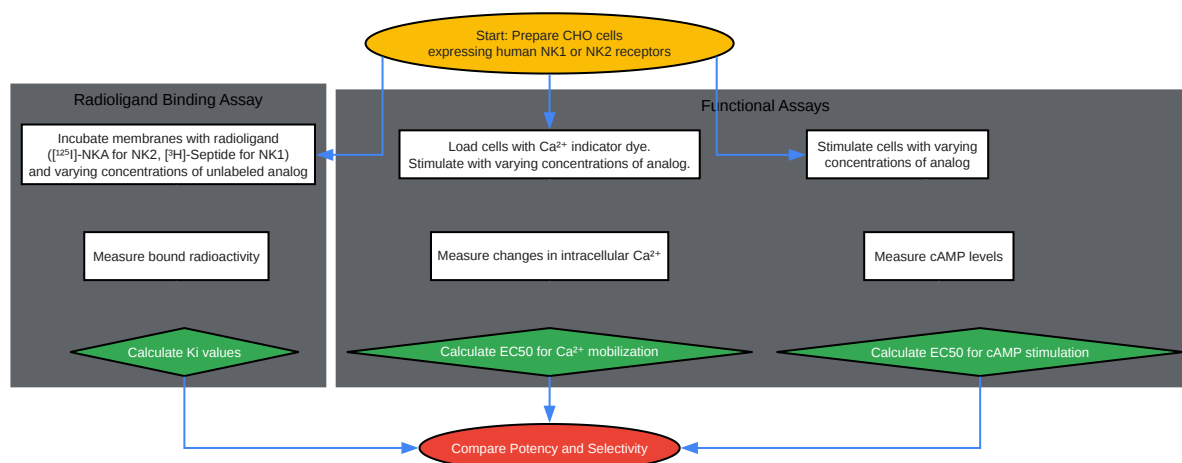
The activation of NK2 receptors by agonists like **[bAla8]-Neurokinin A(4-10)** and [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.



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Caption: Neurokinin A receptor signaling cascade.

The experimental workflow to compare the potency of these two analogs typically involves a series of in vitro assays.



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Caption: Workflow for comparing NKA analog potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to characterize **[bAla8]-Neurokinin A(4-10)** and [Lys5,MeLeu9,Nle10]-NKA(4-10).

Radioligand Binding Assays

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

- Cell Culture and Membrane Preparation:
 - CHO cells stably expressing either the human NK1 or NK2 receptor are cultured to confluency.
 - Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
 - Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
- Binding Assay:
 - Membrane preparations are incubated in a binding buffer containing a fixed concentration of a radiolabeled ligand ($[^{125}\text{I}]$ -NKA for NK2 receptors or $[^3\text{H}]$ -Septide for NK1 receptors).
 - Increasing concentrations of the unlabeled test compound ($[\text{bAla}8]$ -NKA(4-10) or $[\text{Lys}5, \text{MeLeu}9, \text{Nle}10]$ -NKA(4-10)) are added to compete for binding.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled NKA).
 - The reaction is incubated to allow for equilibrium to be reached.
- Separation and Counting:
 - The bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - The filters are washed to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified using a gamma or scintillation counter.
- Data Analysis:
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis.

- The inhibition constant (K_i) is calculated from the IC_{50} value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger in NK2 receptor signaling.

- Cell Preparation:
 - CHO cells expressing the NK1 or NK2 receptor are seeded into microplates and allowed to attach overnight.
 - The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Addition and Measurement:
 - The microplate is placed in a fluorescence plate reader.
 - Varying concentrations of the test agonist are added to the wells.
 - Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
- Data Analysis:
 - The peak fluorescence response for each concentration of the agonist is determined.
 - Concentration-response curves are generated, and the EC_{50} value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression.

Cyclic AMP (cAMP) Stimulation Assay

This assay measures the modulation of adenylyl cyclase activity and the subsequent changes in intracellular cAMP levels upon receptor activation.

- Cell Stimulation:
 - CHO cells expressing the NK1 or NK2 receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - The cells are then stimulated with varying concentrations of the test agonist.
- cAMP Measurement:
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis:
 - Concentration-response curves are constructed, and the EC50 value for cAMP stimulation is determined.

In conclusion, both **[bAla8]-Neurokinin A(4-10)** and [Lys5,MeLeu9,Nle10]-NKA(4-10) are valuable tools for studying the NK2 receptor. [Lys5,MeLeu9,Nle10]-NKA(4-10) stands out for its exceptionally high binding affinity and selectivity for the NK2 receptor in binding and calcium mobilization assays.[1][2][3] Conversely, [bAla8]-NKA(4-10) demonstrates superior selectivity in cAMP stimulation assays, suggesting it may be a more suitable tool for studies focused on this particular signaling pathway.[1] The choice between these two potent agonists will ultimately depend on the specific requirements of the research application.

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